1-Indol-1-yl-3-methylamino-propan-2-ol
Overview
Description
1-Indol-1-yl-3-methylamino-propan-2-ol is a compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features an indole ring, which is a common structure in many biologically active compounds.
Scientific Research Applications
1-Indol-1-yl-3-methylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, although it is not currently used in clinical settings.
Mechanism of Action
Future Directions
The compound is used in scientific research and its unique properties contribute to diverse applications. The structure-activity relationships (SAR) of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors have been explored with a goal to improve both potency toward inhibiting the norepinephrine transporter and selectivity over the serotonin transporter . This suggests potential future directions for research and development.
Preparation Methods
The synthesis of 1-Indol-1-yl-3-methylamino-propan-2-ol typically involves the reaction of indole derivatives with methylamine and propanol under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the indole derivative.
Step 2: Reaction with methylamine to introduce the methylamino group.
Step 3: Addition of propanol to complete the synthesis.
Chemical Reactions Analysis
1-Indol-1-yl-3-methylamino-propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Comparison with Similar Compounds
1-Indol-1-yl-3-methylamino-propan-2-ol can be compared to other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
What sets this compound apart is its unique combination of the indole ring with a methylamino-propan-2-ol group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-indol-1-yl-3-(methylamino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-8-11(15)9-14-7-6-10-4-2-3-5-12(10)14/h2-7,11,13,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIXMHPZSFQFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1C=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260586 | |
Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825608-35-3 | |
Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825608-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Methylamino)methyl]-1H-indole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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